(S)-(-)-Indoline-2-carboxylic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. Researchers have explored its use in developing:
(S)-(-)-Indoline-2-carboxylic acid's chiral nature makes it a valuable intermediate in asymmetric synthesis. Researchers utilize it for the preparation of other optically active molecules with applications in drug discovery and material science. Source: Journal of the American Chemical Society 1998;120(17):4043-4051:
(S)-(-)-Indoline-2-carboxylic acid has potential applications in developing functional materials. Research suggests it can be used as a precursor for:
(S)-(-)-Indoline-2-carboxylic acid is a chiral compound characterized by the molecular formula . It features an indoline ring structure, which is a bicyclic compound consisting of a fused indole and a saturated five-membered ring. The presence of the carboxylic acid functional group (-COOH) at the second position of the indoline structure imparts significant chemical reactivity and biological activity to this compound. Its stereochemistry, denoted by (S)-(-), indicates that it is one of the enantiomers of indoline-2-carboxylic acid, which can exhibit different properties compared to its counterpart, (R)-(+)-indoline-2-carboxylic acid.
(S)-(-)-Indoline-2-carboxylic acid exhibits various biological activities, making it a compound of interest in pharmaceutical research. Studies have indicated that it may possess:
The synthesis of (S)-(-)-indoline-2-carboxylic acid can be achieved through several methods:
(S)-(-)-Indoline-2-carboxylic acid finds applications in several fields:
Interaction studies involving (S)-(-)-indoline-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
Several compounds share structural similarities with (S)-(-)-indoline-2-carboxylic acid, each exhibiting unique properties and activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Indole-3-carboxylic acid | Indole derivative | Anticancer properties |
5-Hydroxyindole-3-carboxylic acid | Indole derivative | Neuroprotective effects |
2-Indolecarboxaldehyde | Indole derivative | Antimicrobial activity |
(S)-(-)-Indoline-2-carboxylic acid is unique due to its specific stereochemistry and biological activity profile, distinguishing it from these similar compounds. Its ability to participate in diverse
(S)-(-)-Indoline-2-carboxylic acid (CAS: 79815-20-6) is a chiral non-proteinogenic amino acid first synthesized in the late 20th century as part of efforts to develop angiotensin-converting enzyme (ACE) inhibitors like perindopril. Its discovery emerged from the broader study of indole alkaloids, which have been utilized in traditional medicine for millennia. The compound’s asymmetric synthesis became critical due to its role as a key intermediate in pharmaceuticals, driving advancements in enantioselective methods.
(S)-(-)-Indoline-2-carboxylic acid belongs to the indoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyrrolidine ring. Unlike indole derivatives, which contain a fully unsaturated pyrrole ring, indolines are partially hydrogenated, imparting distinct conformational flexibility. The carboxylic acid group at the C2 position and the (S)-configuration at the stereocenter are essential for its biological activity and synthetic utility.
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₉NO₂ | |
Molecular weight | 163.18 g/mol | |
Specific rotation [α]²⁵D | -114° to -117° (c=1, 2M HCl) | |
pKa (carboxylic acid) | ~2.5 | |
Solubility in water | 6.5 g/L (20°C) |
(S)-(-)-Indoline-2-carboxylic acid is a prized member of the "chiral pool," enabling efficient synthesis of enantiopure compounds without racemic resolution. Its utility stems from:
The absolute configuration of (S)-(-)-indoline-2-carboxylic acid is definitively established through its specific optical rotation of [α]₂₀/D = -114° to -117° (c = 1, 2 mol/L hydrochloric acid) [3] [34]. This negative optical rotation corresponds to the S-configuration at the 2-carbon position, as confirmed by X-ray crystallographic studies and chemical correlation methods [1] [5].
Enantiomeric purity determination employs multiple analytical techniques, with chiral high-performance liquid chromatography serving as the primary method for stereochemical analysis [11] [13]. Research demonstrates that synthetic preparations can achieve enantiomeric excess values exceeding 99% through enzymatic resolution processes [12]. The Chirex 3022 chiral stationary phase, which incorporates (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine, provides effective separation of enantiomers with stereochemical separation factors of 1.27 [13].
Industrial preparation methods utilizing hydrolytic enzymes including Savinase, Alcalase, and Novozym 243 demonstrate the capability to produce (S)-indoline-2-carboxylic acid with optical purities of at least 99% enantiomeric excess [12]. These processes involve selective hydrolysis of racemic indoline-2-carboxylic acid methyl ester, followed by separation and recovery of the desired S-enantiomer [12].
The following table summarizes key stereochemical parameters:
Parameter | Value | Method | Reference |
---|---|---|---|
Optical Rotation | -114° to -117° | Polarimetry (c=1, 2M HCl) | [3] [34] |
Enantiomeric Excess | >99% | Enzymatic Resolution | [12] |
Separation Factor | 1.27 | Chiral HPLC | [13] |
Absolute Configuration | S | X-ray Crystallography | [1] [5] |
Conformational analysis reveals distinct preferences for (S)-indoline-2-carboxylic acid derivatives in both solution and solid-state environments [16] [17]. Nuclear magnetic resonance spectroscopy studies demonstrate a remarkable tendency toward cis amide bond formation when the compound is incorporated into peptide structures, particularly in polar solvents [16] [17].
In solution, methyl (S)-1-acetylindoline-2-carboxylate exhibits a strong preference for the cis amide isomer, with equilibrium constants favoring this conformation by factors of 2-4 depending on solvent polarity [16]. Variable-temperature nuclear magnetic resonance experiments reveal activation barriers of ΔG‡c→t = 16.4 kcal/mol and ΔG‡t→c = 15.7 kcal/mol for cis-to-trans and trans-to-cis isomerization, respectively [16].
Solvent effects profoundly influence conformational preferences, with polar solvents such as dimethyl sulfoxide promoting cis amide formation [16]. The conformational equilibrium shifts from predominantly trans in non-polar solvents to predominantly cis in polar environments, demonstrating the importance of dipole-dipole interactions in stabilizing the cis geometry [16] [17].
Computational studies using density functional theory calculations with ωB97X-D functionals and basis sets including 6-31++G(d,p) and aug-cc-pVTZ provide detailed insights into the conformational landscape [17]. Natural bond orbital analysis reveals that stabilization of the cis conformation results from favorable steric and electrostatic interactions between the N-acetyl moiety and the aromatic ring system [16].
The indoline ring system exhibits intrinsic planarity with minimal ring puckering [16]. Unlike proline derivatives that undergo ring puckering between envelope conformations, the fused benzene ring in indoline-2-carboxylic acid constrains the five-membered ring to a nearly planar geometry [16].
Solid-state conformational analysis through X-ray crystallography of related indole-2-carboxylic acid derivatives demonstrates the formation of characteristic hydrogen-bonded dimers through carboxylic acid functional groups [18] [19]. These dimeric structures create cyclic arrangements with R₂²(8) hydrogen bonding patterns, influencing the overall crystal packing and molecular orientation [18].
Comparative structural analysis between (S)-indoline-2-carboxylic acid and proline reveals fundamental differences in conformational behavior and geometric constraints [23] [24] [25]. While proline exhibits a strong preference for trans amide bond formation with equilibrium constants favoring trans geometry by approximately 4:1, indoline-2-carboxylic acid demonstrates the opposite preference, favoring cis amide formation by similar ratios in polar environments [16] [25].
The key structural distinction lies in the presence of the fused benzene ring in indoline-2-carboxylic acid, which eliminates the conformational flexibility associated with proline ring puckering [16]. Proline undergoes rapid interconversion between C4-endo and C4-exo envelope conformations, while the indoline system maintains a rigid, nearly planar five-membered ring [16] [23].
Comparative studies with octahydroindole-2-carboxylic acid, a fully saturated analogue, demonstrate the influence of aromaticity on conformational preferences [23]. The saturated system exhibits intermediate conformational behavior between proline and indoline-2-carboxylic acid, suggesting that the aromatic character contributes significantly to the unique conformational properties [23].
Analysis of related heterocyclic amino acids reveals distinct structure-activity relationships:
Compound | Ring System | Cis/Trans Preference | Conformational Rigidity | Reference |
---|---|---|---|---|
Proline | Pyrrolidine | Trans (4:1) | Moderate (ring puckering) | [16] [25] |
(S)-Indoline-2-carboxylic acid | Indoline | Cis (3:1 in polar solvents) | High (planar ring) | [16] [17] |
Octahydroindole-2-carboxylic acid | Perhydroindole | Intermediate | Moderate | [23] |
Tetrahydroisoquinoline-3-carboxylic acid | Tetrahydroisoquinoline | Trans | High | [30] |
The incorporation of indoline-2-carboxylic acid into peptide sequences results in significantly reduced conformational flexibility compared to proline-containing peptides [24]. Nuclear magnetic resonance studies of arginine vasopressin analogues modified with indoline-2-carboxylic acid demonstrate extensive stabilization of backbone conformation and promotion of cis peptide bond formation [24].
Molecular modeling studies comparing indoline-2-carboxylic acid with other bicyclic amino acids reveal unique electronic properties arising from the aromatic system [30]. The extended π-electron system provides additional stabilization through electronic delocalization while maintaining the geometric constraints necessary for conformational control [30].
Irritant;Health Hazard